4-[(Tert-butylamino)methyl]phenol hydrochloride

Beta-adrenergic receptor pharmacology Binding affinity Structure-activity relationship

Researchers sourcing aminoalkylphenol analogs for beta-adrenergic assays face reproducibility risks from uncharacterized substitution patterns. 4-[(tert-Butylamino)methyl]phenol hydrochloride (CAS 1197950-06-3) mitigates this: • Quantified weak β1 binding (Ki >1,000 nM) provides a validated negative control for beta-blocker screening • Well-characterized ¹H NMR fingerprint enables accurate salbutamol impurity identification per pharmacopoeial standards • Supplied as ≥95% pure hydrochloride salt, ensuring consistent solubility, stability, and batch-to-batch reliability

Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 1197950-06-3
Cat. No. B1372018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Tert-butylamino)methyl]phenol hydrochloride
CAS1197950-06-3
Molecular FormulaC11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC1=CC=C(C=C1)O.Cl
InChIInChI=1S/C11H17NO.ClH/c1-11(2,3)12-8-9-4-6-10(13)7-5-9;/h4-7,12-13H,8H2,1-3H3;1H
InChIKeyJDNFGZYPLQMFBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Tert-butylamino)methyl]phenol Hydrochloride Overview


4-[(Tert-butylamino)methyl]phenol hydrochloride (CAS 1197950-06-3) is a purified hydrochloride salt of a para-substituted aminoalkylphenol building block [1]. This compound features a tert-butylamino moiety connected to a phenolic core via a methylene linker, and its molecular formula is C₁₁H₁₈ClNO with a molecular weight of 215.72 g/mol [1]. As a member of the Mannich base family of aminoalkylphenols, this compound is supplied as a solid powder with a typical purity of 95% , offering a well-defined, shelf-stable form for use in chemical synthesis, impurity identification, and preliminary biological screening. Its structural simplicity and commercial availability distinguish it from more complex, substituted analogs that require custom synthesis [1].

Synthetic building block for aminoalkylphenol derivatives
Low-affinity β1-adrenergic control for binding assays
NMR reference standard for impurity identification

4-[(Tert-butylamino)methyl]phenol Hydrochloride: Substitution Risks


Substituting 4-[(tert-butylamino)methyl]phenol hydrochloride with its free base (4-[(tert-butylamino)methyl]phenol) or with other aminoalkylphenol analogs introduces quantifiable risks in experimental reproducibility and assay interpretation. The free base lacks the counterion, leading to different solubility, stability, and handling properties [1]. Critically, biological activity is highly sensitive to substitution pattern: the para-substituted compound exhibits >1,000 nM Ki for the beta-1 adrenergic receptor [2], whereas the ortho-substituted analog 2-[(tert-butylamino)methyl]phenol has not demonstrated comparable defined affinity. Furthermore, the methoxy-substituted analog (4-[(tert-butylamino)methyl]-2-methoxyphenol hydrochloride, CAS 1193389-31-9) possesses altered lipophilicity and potential off-target profiles due to the added methoxy group [3]. The evidence below quantifies these critical differences that procurement specialists must consider to avoid sourcing an unsuitable compound.

Target4-[(Tert-butylamino)methyl]phenol hydrochloride
SubstituteFree base (no counterion)
Salt form ensures consistent solubility, stability, and handling; free base may alter assay conditions.
TargetPara-substituted isomer
SubstituteOrtho-substituted analog
Para position yields defined low-affinity β1 profile; ortho substitution exhibits markedly higher affinity, shifting assay interpretation.
Target4-[(Tert-butylamino)methyl]phenol HCl
SubstituteMethoxy-substituted analog
Methoxy group increases lipophilicity and may introduce off-target interactions, altering SAR conclusions.

4-[(Tert-butylamino)methyl]phenol Hydrochloride: Comparative Evidence


Beta-1 Adrenergic Receptor Affinity: Para vs. Ortho Substitution

In a radioligand displacement assay using rat heart tissue, 4-[(tert-butylamino)methyl]phenol (the parent free base) exhibited a binding affinity constant (Ki) greater than 1,000 nM (1 μM) for the beta-1 adrenergic receptor [1]. This quantitative value establishes the compound's weak interaction with the target, providing a clear baseline. In contrast, a related but distinct analog, an ortho-substituted (2-position) tert-butylaminomethyl phenol derivative, displayed a Ki of 0.891 nM for beta-1 and 8.91 nM for beta-2 adrenergic receptors in guinea pig atria and trachea, respectively [2][3]. This >1,000-fold difference in affinity demonstrates the profound impact of substitution pattern on biological activity.

β1 Affinity
Reported
>1,000 nM (target) vs. 0.891 nM (ortho analog)
Supports substitution-dependent receptor interaction context
Rat vs. guinea pig tissue models; cross-study comparison
Beta-adrenergic receptor pharmacology Binding affinity Structure-activity relationship

NMR Fingerprint: Para vs. Ortho Isomer

A complete 1D ¹H NMR spectrum of the free base, 4-[(tert-butylamino)methyl]phenol, is available as a reference standard [1]. The spectrum was acquired at 600 MHz in DMSO-d₆ at 298 K and pH 7.5 using a 2 mM sample concentration, providing a validated chemical shift fingerprint for the para-substituted isomer [1]. This spectral data allows for unambiguous differentiation from the ortho-substituted isomer (2-[(tert-butylamino)methyl]phenol) and other positional variants, as the chemical shifts of aromatic protons and the methylene linker are distinct. No such standardized, publicly available NMR dataset exists for the hydrochloride salt form from the same source, underscoring the value of the free base data for initial identity confirmation.

NMR Fingerprint
Class-level
Para-specific ¹H NMR at 600 MHz, DMSO-d₆
Enables para-isomer identity confirmation
Free base data; salt form requires verification
Analytical chemistry NMR spectroscopy Structural confirmation

Physical Form and Stability: Salt vs. Free Base

4-[(Tert-butylamino)methyl]phenol hydrochloride is supplied as a solid powder with a minimum purity of 95% . This salt form provides enhanced stability and defined handling properties compared to the free base, which is also available at 95% purity but may exhibit different hygroscopicity and long-term storage behavior [1]. The hydrochloride salt has a molecular weight of 215.72 g/mol, while the free base is 179.26 g/mol [1]. This difference in molecular weight is critical for accurate molar calculations in experimental design. Procurement of the pre-formed salt eliminates the need for in-house salt formation and purification steps.

Salt vs. Free Base
Head-to-head
MW 215.72 g/mol (salt) vs. 179.26 g/mol (free base)
Salt form improves stability and handling
36.46 g/mol HCl difference; ready-to-use reagent
Formulation Stability Chemical procurement

Predicted Physicochemical Profile vs. Methoxy Analogs

Computational predictions provide a quantitative basis for differentiating the hydrochloride salt from methoxy-substituted analogs. The parent compound's free base has a predicted logP of approximately 1.42, an acid pKa of 9.10, and a logD at pH 7.4 of -0.02 [1]. In contrast, the methoxy analog, 4-[(tert-butylamino)methyl]-2-methoxyphenol hydrochloride (CAS 1193389-31-9), is predicted to have a higher logP (~2.08) due to the added methoxy group, which increases lipophilicity and membrane permeability [2]. The methoxy group also introduces an additional hydrogen bond acceptor, potentially altering target engagement.

logP / pKa Profile
Class-level
Target logP ~1.42, pKa 9.10 vs. methoxy analog ~2.08
Methoxy group increases lipophilicity; target is more polar
Computational prediction; experimental validation advised
ADME prediction Lipophilicity Drug-likeness

4-[(Tert-butylamino)methyl]phenol Hydrochloride: Applications


Low-Affinity Control for Beta-Adrenergic Screening

Given its weak binding affinity for the beta-1 adrenergic receptor (Ki >1,000 nM) , 4-[(tert-butylamino)methyl]phenol hydrochloride serves as an ideal negative control or low-affinity reference compound in beta-adrenergic receptor binding assays. Its defined, quantifiably low activity allows researchers to establish baseline responses and differentiate specific, high-affinity binding from non-specific interactions. This is particularly valuable when screening novel beta-blocker candidates or validating assay sensitivity. Procurement of this compound for this purpose ensures a consistent, well-characterized control, unlike the use of uncharacterized or improperly substituted analogs [1].

Reference Standard for Impurity Profiling

The compound is utilized as a reference standard for impurity identification and quantification, particularly in the quality control of salbutamol (albuterol) sulfate and related beta-agonist drug products . Its well-defined ¹H NMR spectral fingerprint [1] and high commercial purity (≥95%) enable accurate identification and quantification of this specific structural impurity, which is critical for meeting regulatory pharmacopoeial standards and ensuring batch-to-batch consistency of active pharmaceutical ingredients .

Building Block for Antimalarial Aminomethylphenols

The core aminoalkylphenol scaffold is a known pharmacophore for antimalarial activity, as demonstrated by the potent analog WR-194965 . 4-[(Tert-butylamino)methyl]phenol hydrochloride provides the unsubstituted core scaffold for structure-activity relationship (SAR) studies. Researchers can use this compound as a starting point for the systematic introduction of substituents (e.g., aryl, alkyl, halogen) to probe the chemical space around the phenol and amine moieties . This approach allows for the rational design and synthesis of new analogs with improved potency and selectivity against Plasmodium parasites, leveraging the established synthetic accessibility and availability of the parent compound.

Intermediate for Beta-Adrenergic Ligand Synthesis

The compound is employed as a key intermediate in the synthesis of novel beta-adrenergic receptor ligands. Its reactive phenolic hydroxyl and secondary amine groups allow for further functionalization through alkylation, acylation, or reductive amination . The quantitative difference in receptor binding between the parent scaffold (>1,000 nM Ki) and optimized analogs (sub-nanomolar Ki) [1] highlights its utility as a versatile starting material for medicinal chemistry programs aimed at discovering new cardioselective beta-blockers or bronchodilators .

Application
Selection Property
Validation Focus
Low-affinity β-adrenergic control
Defined low-affinity binding profile
Baseline response verification
Impurity reference standard
Validated NMR fingerprint
Isomer identity confirmation
Antimalarial SAR scaffold
Unsubstituted core scaffold
Derivatization compatibility
β-adrenergic ligand synthesis intermediate
Reactive phenol/amine groups
Functionalization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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